Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)

4-BROMO-2-IODOBENZONITRILE structure
4-BROMO-2-IODOBENZONITRILE structure
商品名:4-BROMO-2-IODOBENZONITRILE
CAS番号:944276-67-9
MF:C7H3BrIN
メガワット:307.91389298439
MDL:MFCD09907887
CID:1984012
PubChem ID:91882193

4-BROMO-2-IODOBENZONITRILE 化学的及び物理的性質

名前と識別子

    • 4-BROMO-2-IODOBENZONITRILE
    • 4-Bromo-2-iodobenzonitrile (ACI)
    • Z1269171113
    • 944276-67-9
    • CS-0089796
    • EN300-1721002
    • MFCD09907887
    • SY308255
    • AKOS026751482
    • DB-367452
    • BS-50574
    • H11197
    • SCHEMBL16534885
    • MDL: MFCD09907887
    • インチ: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
    • InChIKey: AAUCVXUNVYKWPB-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C(I)=CC(Br)=CC=1

計算された属性

  • せいみつぶんしりょう: 306.84936g/mol
  • どういたいしつりょう: 306.84936g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

4-BROMO-2-IODOBENZONITRILE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013032818-250mg
4-Bromo-2-iodobenzonitrile
944276-67-9 97%
250mg
$494.40 2023-08-31
Alichem
A013032818-500mg
4-Bromo-2-iodobenzonitrile
944276-67-9 97%
500mg
$863.90 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1160436-25g
4-Bromo-2-iodobenzonitrile
944276-67-9 98%
25g
¥3829.00 2024-04-24
ChemScence
CS-0089796-250mg
4-Bromo-2-iodobenzonitrile
944276-67-9 98.76%
250mg
$45.0 2022-04-26
ChemScence
CS-0089796-1g
4-Bromo-2-iodobenzonitrile
944276-67-9 98.76%
1g
$85.0 2022-04-26
ChemScence
CS-0089796-25g
4-Bromo-2-iodobenzonitrile
944276-67-9 98.76%
25g
$862.0 2022-04-26
ChemScence
CS-0089796-10g
4-Bromo-2-iodobenzonitrile
944276-67-9 98.76%
10g
$383.0 2022-04-26
TRC
B678775-50mg
4-Bromo-2-Iodobenzonitrile
944276-67-9
50mg
$ 50.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1160436-5g
4-Bromo-2-iodobenzonitrile
944276-67-9 98%
5g
¥1198.00 2024-04-24
abcr
AB512679-5 g
4-Bromo-2-iodobenzonitrile
944276-67-9
5g
€420.00 2022-07-29

4-BROMO-2-IODOBENZONITRILE 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  16 h, 70 °C
リファレンス
Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors
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ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 0 °C → rt
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Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases
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ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Nitric acid ,  Potassium nitrite Solvents: Water ;  0 °C; 60 min, 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ;  70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ;  30 min, basified, 70 °C
リファレンス
The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission properties
Lee, Dongwook; Ma, Xiao; Jung, Jaehun; Jeong, Eun Jeong; Hashemi, Hossein; et al, Physical Chemistry Chemical Physics, 2015, 17(29), 19096-19103

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  4 h, 70 °C; 2 h, 70 °C
リファレンス
Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them
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ごうせいかいろ 5

はんのうじょうけん
リファレンス
Preparation and use of magnesium amides
, United States, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  1 h, rt
1.5 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water
リファレンス
Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes
Uchiyama, Masanobu; Kobayashi, Yuri; Furuyama, Taniyuki; Nakamura, Shinji; Kajihara, Yumiko; et al, Journal of the American Chemical Society, 2008, 130(2), 472-480

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Magnesate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (… Solvents: Tetrahydrofuran ;  3 h, -20 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  rt
リファレンス
Preparation and use of magnesium amides
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  72 h, 70 °C
リファレンス
Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation
, World Intellectual Property Organization, , ,

4-BROMO-2-IODOBENZONITRILE Raw materials

4-BROMO-2-IODOBENZONITRILE Preparation Products

4-BROMO-2-IODOBENZONITRILE 関連文献

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Amadis Chemical Company Limited
(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE
A937418
清らかである:99%/99%
はかる:5g/25g
価格 ($):186.0/552.0